molecular formula C9H10N2O3 B1356384 1-(4-(Methylamino)-3-nitrophenyl)ethanone CAS No. 18076-17-0

1-(4-(Methylamino)-3-nitrophenyl)ethanone

Cat. No. B1356384
Key on ui cas rn: 18076-17-0
M. Wt: 194.19 g/mol
InChI Key: RFMFMDSOEBOCAX-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

1-(4-Methylamino-3-nitro-phenyl)-ethanone (153 mg) was prepared by following General Procedure A starting from methyl 1-(4-fluoro-3-nitro-phenyl)-ethanone (183 mg) and methylamine (2 M in THF, 1.0 ml) in DMF (5 mL). The crude product was used in the next step without further purification.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](F)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)=[O:4].[CH3:15][NH2:16]>CN(C=O)C>[CH3:15][NH:16][C:8]1[CH:9]=[CH:10][C:5]([C:3](=[O:4])[CH3:2])=[CH:6][C:7]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
183 mg
Type
reactant
Smiles
CCC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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